
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine
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Overview
Description
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine is a cyclobutane derivative characterized by the presence of a bromo and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-4-fluoroaniline with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while oxidation and reduction can lead to the formation of cyclobutanone or cyclobutanol derivatives.
Scientific Research Applications
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1r,3r)-3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine
- (1r,3r)-3-(3-Bromo-4-methylphenyl)cyclobutan-1-amine
- (1r,3r)-3-(3-Bromo-4-phenyl)cyclobutan-1-amine
Uniqueness
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination can impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Q & A
Q. Basic: What are the common synthetic routes for (1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine, and what key reaction conditions influence stereochemical outcomes?
Methodological Answer:
The synthesis typically involves cyclobutane ring formation followed by stereoselective functionalization . A common route starts with a [3+1] cycloaddition or ring-closing metathesis to form the cyclobutane core. Subsequent bromination and fluorination at the 3- and 4-positions of the phenyl ring require precise control of electrophilic aromatic substitution conditions (e.g., using Br₂/FeBr₃ for bromination and Selectfluor® for fluorination). Stereochemical outcomes depend on:
- Temperature : Lower temperatures favor kinetic control, preserving the (1r,3r) configuration .
- Catalysts : Chiral auxiliaries or transition-metal catalysts (e.g., Ru-based) enhance enantiomeric excess .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoretentive pathways .
Q. Basic: How can the stereochemistry of this compound be confirmed?
Methodological Answer:
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomers by retention time differences. X-ray crystallography provides definitive proof of absolute configuration, as seen in structurally analogous cyclobutane amines . NMR NOESY experiments identify spatial proximity between the amine proton and adjacent substituents, confirming the trans-diaxial arrangement in the (1r,3r) isomer .
Q. Advanced: What strategies optimize enantiomeric purity during large-scale synthesis?
Methodological Answer:
- Dynamic kinetic resolution : Use chiral ligands (e.g., BINAP) with palladium catalysts to shift equilibrium toward the desired enantiomer .
- Crystallization-induced asymmetric transformation : Seed the reaction with enantiopure crystals to bias crystal growth .
- Flow chemistry : Continuous processing with immobilized enzymes (e.g., lipases) improves stereocontrol and reduces racemization .
Q. Advanced: How do bromo and fluoro substituents influence reactivity in derivatization reactions?
Methodological Answer:
The electron-withdrawing bromo group (σₚ = +0.23) deactivates the phenyl ring, directing electrophiles to the para position. The fluoro substituent (σₚ = +0.06) enhances stability against metabolic degradation in biological studies. In cross-coupling reactions (e.g., Suzuki-Miyaura), the bromo group acts as a superior leaving group compared to chloro analogs, enabling efficient aryl-aryl bond formation .
Q. Basic: What challenges arise in regioselective functionalization of the cyclobutane ring?
Methodological Answer:
The ring strain (~110 kJ/mol) and conformational rigidity of cyclobutane complicate regioselectivity. Strategies include:
- Directed C–H activation : Use directing groups (e.g., pyridine) to target specific positions .
- Radical-mediated functionalization : Persulfate initiators (e.g., APS) generate regioselective radicals for halogenation .
- Protection/deprotection : Temporarily block reactive sites (e.g., amine with Boc groups) to isolate desired positions .
Q. Advanced: How do kinetic vs thermodynamic conditions affect diastereomeric ratios?
Methodological Answer:
Under kinetic control (low temp, short reaction time), the less stable (1r,3r) isomer forms preferentially due to lower activation energy. Thermodynamic control (higher temp, longer time) favors the (1s,3s) isomer via ring-flipping mechanisms. Computational modeling (DFT) of transition states predicts energy barriers, guiding solvent selection (e.g., toluene stabilizes transition states for kinetic products) .
Q. Basic: Which spectroscopic techniques characterize this compound effectively?
Methodological Answer:
- ¹H/¹³C NMR : The cyclobutane protons appear as complex multiplet signals (δ 2.5–3.5 ppm). The amine proton (δ 1.8–2.2 ppm) shows coupling with adjacent CH₂ groups.
- FT-IR : N–H stretches (3300–3500 cm⁻¹) and C–Br vibrations (600–800 cm⁻¹) confirm functional groups.
- HRMS : Exact mass (e.g., m/z 284.0012 for C₁₀H₁₀BrFNH₂⁺) validates molecular formula .
Q. Advanced: How can computational modeling predict bioactive conformations?
Methodological Answer:
Density Functional Theory (DFT) calculates the lowest-energy conformers and electrostatic potential maps, identifying likely binding poses. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., GPCRs), prioritizing conformers with strong hydrogen bonds to the amine and halogen-bonding with bromo/fluoro groups .
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
InChI Key |
XRDMAGBKLUFYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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